Bis(methylphenyl) sulphone
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Overview
Description
Bis(methylphenyl) sulphone, also known as 4,4’-sulfonylbis(toluene), is an organic compound characterized by the presence of two methylphenyl groups attached to a sulfone functional group. This compound is notable for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(methylphenyl) sulphone can be synthesized through several methods, including:
Oxidation of Sulfides: This classical method involves the oxidation of sulfides to sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Aromatic Sulfonylation: This method involves the sulfonylation of aromatic compounds using sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation of sulfides or sulfonylation reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and other higher oxidation state compounds.
Reduction: It can be reduced back to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Organolithium compounds, Grignard reagents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Bis(methylphenyl) sulphone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(methylphenyl) sulphone involves its ability to participate in various chemical reactions due to the presence of the sulfone functional group. The sulfone group can stabilize adjacent carbanions, making it a versatile intermediate in organic synthesis . Additionally, the compound can act as an electrophile or nucleophile depending on the reaction conditions .
Comparison with Similar Compounds
Bis(phenylsulfonyl)methane: Similar in structure but with different reactivity and applications.
Phenyl sulfonylacetophenone: Used in similar synthetic applications but with distinct chemical properties.
Bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles): These compounds share the sulfone functional group but have different heterocyclic structures and applications.
Uniqueness: Bis(methylphenyl) sulphone is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
25551-17-1 |
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Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methyl-2-(2-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-7-3-5-9-13(11)17(15,16)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
KZCDMIJHGSSDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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